molecular formula C11H11ClN2O2 B15380105 Methyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-6-carboxylate

Methyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B15380105
M. Wt: 238.67 g/mol
InChI Key: XDSCPFNHJYZTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-6-carboxylate is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

methyl 2-(chloromethyl)-3-methylbenzimidazole-5-carboxylate

InChI

InChI=1S/C11H11ClN2O2/c1-14-9-5-7(11(15)16-2)3-4-8(9)13-10(14)6-12/h3-5H,6H2,1-2H3

InChI Key

XDSCPFNHJYZTNS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)OC)N=C1CCl

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-6-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step procedures. A common approach involves refluxing intermediates (e.g., carboxylic acid derivatives) in methanol with catalytic sulfuric acid for esterification, followed by chloromethylation using reagents like thionyl chloride or phosphorus oxychloride . Alternative routes may start with substituted benzimidazole precursors, where chloro and methyl groups are introduced via nucleophilic substitution or alkylation reactions . Structural analogs in the benzimidazole class often employ similar strategies, as seen in the synthesis of methyl 6-chloro-2-mercapto derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming substituent positions and purity. For example, methyl and chloromethyl groups exhibit distinct chemical shifts in the range of δ 2.5–4.0 ppm for 1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
  • X-ray Crystallography : Resolves solid-state conformation, as demonstrated in studies of structurally related benzimidazole derivatives .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the compound’s reactivity and binding to biological targets?

  • Methodological Answer : The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitutions (e.g., with amines or thiols) to generate derivatives with tailored bioactivity . In molecular docking studies, chloro substituents in benzimidazole derivatives improve binding to targets like EGFR by forming halogen bonds with hydrophobic pockets in the active site . Comparative structural analyses show that chloro groups increase binding affinity by 20–30% compared to non-halogenated analogs .

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Experimental Variables : Assess substituent positions (e.g., R1–R6 in Table 1 of ) and purity (via HRMS ).
  • Assay Conditions : Variability in cell lines (e.g., cancer vs. non-cancer) or enzyme isoforms (e.g., EGFR mutants) may explain conflicting results.
  • Structural Comparisons : Cross-reference with analogs like methyl 6-chloro-2-mercapto derivatives, where thiol groups alter redox reactivity and cytotoxicity profiles .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

  • Methodological Answer :

  • ADMET Analysis : Use in-silico tools to predict absorption, distribution, and toxicity. For example, ester groups (e.g., carboxylate) may improve solubility but require metabolic stability testing .
  • Derivatization : Introduce polar groups (e.g., hydroxyl, amine) via chloromethyl substitution to enhance water solubility without compromising target binding .

Q. How do structural modifications at the benzimidazole core affect enzymatic inhibition mechanisms?

  • Methodological Answer :

  • Substituent Effects : Chloro and methyl groups at positions 2 and 6 (respectively) stabilize π-π stacking and van der Waals interactions with enzyme active sites, as shown in EGFR inhibition studies .
  • Functional Group Swapping : Replacing the chloromethyl group with a mercapto moiety (as in ) shifts reactivity from nucleophilic substitution to disulfide bond formation, altering inhibition kinetics.

Data Contradiction Analysis

Q. Why do some studies report cytotoxicity while others show negligible activity for this compound?

  • Methodological Answer :

  • Target Selectivity : Cytotoxicity may depend on specific protein targets (e.g., tubulin vs. kinases). For example, methyl 6-chloro-2-mercapto analogs exhibit differential activity against antimicrobial vs. cancer targets .
  • Concentration Thresholds : Activity discrepancies may arise from variations in IC50 determination methods (e.g., MTT vs. ATP assays).

Structural and Functional Comparisons

Q. How does this compound compare to other benzimidazole derivatives in terms of electronic and steric effects?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing chloro group increases the electrophilicity of the benzimidazole core, enhancing reactivity in SN2 reactions compared to methyl or methoxy analogs .
  • Steric Effects : The chloromethyl group introduces steric bulk, potentially reducing binding to smaller active sites but improving selectivity for larger pockets (e.g., ATP-binding domains in kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.